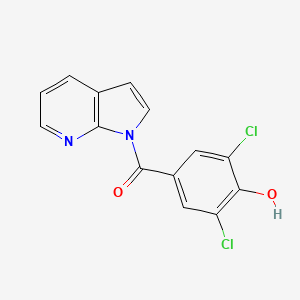
URAT1 inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
URAT1 inhibitor 3 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. This inhibition is crucial for the treatment of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood . By blocking URAT1, this compound promotes the excretion of uric acid, thereby reducing its concentration in the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the reaction of cyanides with hydroxylamine hydrochloride to form an intermediate, which then reacts with diphenic anhydride to furnish the oxadiazole ring . This intermediate is further modified through various chemical reactions to produce the final this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
URAT1 inhibitor 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups .
Scientific Research Applications
URAT1 inhibitor 3 has a wide range of scientific research applications, including:
Biology: Investigated for its role in modulating uric acid levels and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hyperuricemia and gout.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
URAT1 inhibitor 3 exerts its effects by specifically targeting and inhibiting the activity of urate transporter 1 (URAT1). URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, this compound increases the excretion of uric acid, thereby reducing its concentration in the bloodstream . This mechanism is crucial for the management of hyperuricemia and gout .
Comparison with Similar Compounds
Similar Compounds
Benzbromarone: A nonselective uricosuric that inhibits URAT1 and other transporters like GLUT9, OAT1, and OAT3.
Lesinurad: A selective uric acid reabsorption inhibitor that targets URAT1 and organic anion transporter 4 (OAT4).
Dotinurad: A highly selective URAT1 inhibitor with minimal effects on other uric acid transporters.
Uniqueness of URAT1 Inhibitor 3
This compound is unique due to its high specificity and potency in inhibiting URAT1 compared to other similar compounds. It exhibits superior inhibition of URAT1 with minimal off-target effects, making it a promising candidate for the treatment of hyperuricemia and gout .
Properties
Molecular Formula |
C14H8Cl2N2O2 |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-pyrrolo[2,3-b]pyridin-1-ylmethanone |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-10-6-9(7-11(16)12(10)19)14(20)18-5-3-8-2-1-4-17-13(8)18/h1-7,19H |
InChI Key |
HVYNCNZJQZOKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















